molecular formula C14H9FN2O2 B177029 2-(3-fluoroanilino)-4H-3,1-benzoxazin-4-one CAS No. 184944-79-4

2-(3-fluoroanilino)-4H-3,1-benzoxazin-4-one

Cat. No. B177029
M. Wt: 256.23 g/mol
InChI Key: OECKGJSCWWREFA-UHFFFAOYSA-N
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Description

The compound “2-(3-fluoroanilino)-4H-3,1-benzoxazin-4-one” is a complex organic molecule. It contains a benzoxazinone group, which is a type of heterocyclic compound . It also contains a fluoroanilino group, which is a derivative of aniline where one hydrogen atom is replaced by a fluorine atom .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra can be used to analyze the molecular structure of similar fluorinated compounds .


Chemical Reactions Analysis

The chemical reactions involving “2-(3-fluoroanilino)-4H-3,1-benzoxazin-4-one” would depend on its specific chemical structure. Fluorinated purines, for example, exhibit a diverse range of biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the density, melting point, boiling point, and refractive index can be determined .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific chemical structure and properties. For instance, 2-fluoroaniline, a related compound, has been found to be potentially hazardous, with risks including flammability, toxicity, and environmental harm .

Future Directions

The future directions for research on “2-(3-fluoroanilino)-4H-3,1-benzoxazin-4-one” would depend on its potential applications. For instance, if it exhibits promising biological activity, it could be further studied for potential therapeutic applications .

properties

IUPAC Name

2-(3-fluoroanilino)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-9-4-3-5-10(8-9)16-14-17-12-7-2-1-6-11(12)13(18)19-14/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECKGJSCWWREFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluoroanilino)-4H-3,1-benzoxazin-4-one

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